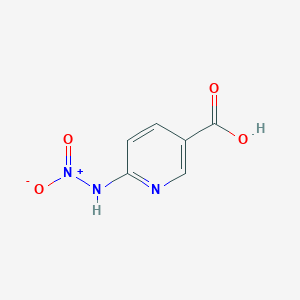

6-(Nitroamino)-3-pyridinecarboxylic acid

説明

Historical Context of Pyridine Derivatives

The foundation for understanding 6-(Nitroamino)-3-pyridinecarboxylic acid begins with the historical development of pyridine chemistry itself. Pyridine, the parent compound of this derivative, was first documented by Scottish scientist Thomas Anderson in 1849, who isolated it from animal bone oil during high-temperature heating processes. Anderson initially described this colorless liquid with its characteristic unpleasant odor as highly soluble in water and readily soluble in concentrated acids, properties that would later prove fundamental to understanding pyridine derivatives. The name "pyridine" was coined by Anderson after the Greek word "pyr," meaning fire, due to the compound's highly flammable nature, with the suffix "idine" added to comply with chemical nomenclature conventions for cyclic nitrogen-containing compounds.

The structural elucidation of pyridine came decades later through the work of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. This fundamental understanding was confirmed experimentally when pyridine was successfully reduced to piperidine using sodium in ethanol, validating the proposed aromatic structure. A pivotal moment in pyridine chemistry occurred in 1876 when William Ramsay achieved the first synthesis of a heteroaromatic compound by combining acetylene and hydrogen cyanide in a red-hot iron-tube furnace, establishing pyridine as a synthetically accessible target.

The development of systematic synthetic methods for pyridine derivatives gained momentum with Arthur Rudolf Hantzsch's description of the first major pyridine synthesis in 1881. The Hantzsch pyridine synthesis utilized a mixture of beta-keto acids, aldehydes, and ammonia or its salts as nitrogen donors, producing initially hydrogenated pyridines that were subsequently oxidized to the corresponding pyridine derivatives. However, the breakthrough that would most significantly impact industrial pyridine production came in 1924 with Aleksei Chichibabin's invention of a pyridine synthesis reaction based on inexpensive reagents. This Chichibabin synthesis method, involving the condensation of aldehydes, ketones, and alpha-beta-unsaturated carbonyl compounds in ammonia, remains fundamental to modern pyridine production despite typical yields of approximately thirty percent.

Classification and Nomenclature Position

This compound occupies a specific position within the broader classification system of pyridine derivatives, representing a complex substitution pattern that combines carboxylic acid functionality with nitroamino groups. The compound belongs to the pyridinecarboxylic acid family, which encompasses three primary isomers based on the position of carboxylic acid substitution. These isomers include picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid), all sharing the molecular formula C6H5NO2 and molecular weight of 123.11 grams per mole.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the pyridine ring serves as the base structure with substituents numbered according to their positions relative to the nitrogen atom. The compound's alternative name, 6-nitramidopyridine-3-carboxylic acid, emphasizes the nitramide functional group at position 6 while maintaining the carboxylic acid designation at position 3. This nomenclature system clearly distinguishes the compound from related structures and facilitates precise chemical communication in scientific literature.

Within the broader context of nitrogen heterocycles, this compound represents a sophisticated example of multi-functional pyridine derivatives that incorporate both strong electron-withdrawing groups (nitro functionality) and moderately electron-withdrawing groups (carboxylic acid). The pyridine core structure itself is classified as a six-membered aromatic heterocycle containing one nitrogen atom, making it isoelectronic with benzene but with significantly different electronic properties due to the nitrogen's electronegativity. The compound's classification extends to include it among nitroamino compounds, a specialized subset of organic molecules containing both nitro and amino functionalities attached to the same nitrogen atom.

Significance in Organic Chemical Research

The significance of this compound in organic chemical research stems from its unique structural features that enable diverse synthetic applications and its potential role as a building block for more complex molecular architectures. Pyridine derivatives have demonstrated remarkable versatility in medicinal chemistry, with recent research highlighting their anticancer properties and ability to serve as scaffolds for drug development. Novel pyridine derivatives have been systematically designed and synthesized for evaluation of their anticancer abilities both in vitro and in vivo, with several compounds showing superior antiproliferative activities compared to established chemotherapeutic agents.

Research into pyridine functionalization has revealed new methodologies for creating substituted pyridines at positions remote from the nitrogen atom, addressing longstanding challenges in synthetic organic chemistry. The development of protocols using organosodium bases has enabled the generation of 4-sodiopyridine intermediates, which can undergo transition metal-free alkylation reactions with primary organic halides bearing diverse functional groups. These advances have demonstrated the potential for late-stage installation of pyridyl fragments into complex active pharmaceutical ingredients, highlighting the continuing relevance of pyridine chemistry in modern drug discovery.

The compound's significance extends to its role in understanding structure-activity relationships within pyridine-based systems. Recent advances in pyridine scaffold chemistry have focused on both synthetic techniques and biological activities, with researchers examining how substitution patterns influence antimicrobial properties. The pyridine nucleus has become an increasingly important target for medicinal chemistry researchers worldwide, with numerous derivatives exhibiting promising biological activities across diverse therapeutic areas. The presence of both nitroamino and carboxylic acid functionalities in this compound provides a unique platform for exploring how multiple functional groups can be combined to modulate biological activity and synthetic utility.

Furthermore, the compound's potential applications in materials science and catalysis research have garnered attention due to pyridine's well-established role as a polar, basic, and relatively unreactive solvent. Pyridine derivatives are particularly valuable in reactions requiring basic conditions, such as Knoevenagel condensations and dehalogenation reactions, where the pyridine moiety can serve as both solvent and base. The specific substitution pattern in this compound may confer unique catalytic properties or enable novel reaction pathways that are not accessible with simpler pyridine derivatives.

Related Nitroamino Compounds in Scientific Literature

The scientific literature contains numerous examples of nitroamino pyridine compounds that share structural similarities with this compound, providing important context for understanding the broader chemical space occupied by this class of molecules. 2-Nitraminopyridine, bearing the molecular formula C5H5N3O2 and molecular weight 139.11 grams per mole, represents a closely related compound with the nitroamino functionality positioned at the 2-position of the pyridine ring. This positional isomer, also known as N-nitropyridin-2-amine, demonstrates how the location of nitroamino substitution can significantly influence the chemical and physical properties of pyridine derivatives.

4-Nitroaminopyridine provides another important comparison point, sharing the same molecular formula and weight as the 2-isomer but with the nitroamino group positioned at the 4-position. This compound, alternatively named N-pyridin-4-ylnitramide, illustrates the systematic variation possible within the nitroaminopyridine family and highlights how positional effects can be studied through comparative analysis of isomeric compounds. The existence of these positional isomers underscores the importance of precise substitution patterns in determining the properties and potential applications of nitroamino pyridine derivatives.

The methyl ester derivative of this compound, specifically this compound methyl ester, has also appeared in chemical databases with the molecular formula C7H7N3O4 and molecular weight 197.15 grams per mole. This ester derivative, bearing the systematic name methyl 6-nitramidopyridine-3-carboxylate, demonstrates how functional group modifications can be employed to tune the physical and chemical properties of the parent compound. The ester functionality may enhance solubility in organic solvents and provide different reactivity patterns compared to the free carboxylic acid form.

Recent research has also explored imidazo-pyridine derivatives as novel scaffolds for developing covalent anticancer agents. These compounds utilize imidazo[1,2-a]pyridine as a core backbone and have been successfully employed in the synthesis of KRAS G12C inhibitors through Groebke-Blackburn-Bienaymè reactions. While structurally distinct from simple nitroamino pyridines, these compounds demonstrate the continuing evolution of pyridine-based medicinal chemistry and the potential for incorporating additional heterocyclic units to enhance biological activity. The success of such hybrid systems suggests that this compound might serve as a precursor for similar multi-heterocyclic architectures in future research endeavors.

特性

IUPAC Name |

6-nitramidopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c10-6(11)4-1-2-5(7-3-4)8-9(12)13/h1-3H,(H,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWPHLJCNRCENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Ozonolysis of Substituted Quinolines

One established method for preparing substituted pyridinecarboxylic acids, including derivatives like 6-(Nitroamino)-3-pyridinecarboxylic acid, is the ozonolysis of corresponding substituted quinolines. This process involves:

- Reacting substituted quinolines bearing appropriate substituents inert under reaction conditions with ozone in aqueous acidic solutions at temperatures ranging from −5 to +40 °C.

- Maintaining the reaction mixture at 0 to 100 °C for 0.5 to 15 hours with oxygen or air bubbling to decompose peroxides formed.

- Isolating the resulting substituted pyridinecarboxylic acid after completion.

This method is advantageous for its regioselectivity and ability to introduce carboxylic acid groups at specific positions on the pyridine ring.

Multi-step Synthesis from Pyridine Derivatives

The synthesis of this compound methyl ester, a close derivative, provides insight into the preparation of the acid itself. The typical synthetic route involves:

- Starting from pyridine derivatives substituted at positions 3 and 6.

- Introducing the nitro group via nitration reactions.

- Amination to convert the nitro group to a nitroamino group.

- Esterification to form the methyl ester of the carboxylic acid.

- Hydrolysis of the ester to yield the free acid.

This multi-step approach allows for precise control over functional group placement and purity. Analytical techniques such as NMR, TLC, and mass spectrometry are employed to monitor reaction progress and confirm product identity.

Chlorination and Subsequent Functionalization Routes

Though focused on 6-chloro-3-pyridinecarboxylic acid, related methods employing chlorinated pyridine derivatives provide useful strategies for preparing substituted pyridinecarboxylic acids. For example:

- Reacting 2-chloro-5-nitropyridine with mineral acids (e.g., sulfuric acid) at 50–140 °C for 1–4 hours.

- Subsequent hydrolysis or water treatment at low temperatures (0–80 °C) to form the carboxylic acid.

- This method yields high purity products (>99.5%) with minimal side reactions, indicating potential adaptation for nitroamino derivatives by modifying substituents and reaction conditions.

Reaction Conditions and Parameters

| Step | Reaction Type | Starting Material | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Ozonolysis | Substituted quinoline | Ozone in acidic aqueous solution, −5 to +40 °C, 0.5–15 h | Formation of substituted pyridinecarboxylic acid |

| 2 | Nitration/Amination | Pyridine derivative | Controlled nitration, then amination | Introduction of nitroamino group |

| 3 | Esterification | Carboxylic acid intermediate | Reaction with methanol and acid catalyst | Formation of methyl ester |

| 4 | Hydrolysis | Methyl ester | Acidic or basic hydrolysis | Free this compound |

Analytical and Research Findings

- Purity and Yield : The ozonolysis method and chlorination-hydrolysis routes yield products with purities exceeding 99%, with yields ranging from 85% to 90% under optimized conditions.

- Structural Confirmation : Characterization by NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirms the presence of the nitroamino and carboxylic acid groups at the correct positions on the pyridine ring.

- Reactivity : The nitroamino group imparts electron-withdrawing properties, influencing the compound's reactivity in further synthetic transformations and potential biological activity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ozonolysis of quinolines | Substituted quinolines | Ozone, acidic aqueous solution, 0–40 °C | High regioselectivity, good purity | Requires ozone handling |

| Multi-step nitration/amination | Pyridine derivatives | Nitration agents, amines, esterification | Versatile, allows functional group control | Multi-step, time-consuming |

| Chlorination and hydrolysis | 2-chloro-5-nitropyridine | Mineral acids (sulfuric acid), heat | High purity, low side products | Specific to chlorinated precursors |

化学反応の分析

Types of Reactions

6-(Nitroamino)-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitroamino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), MoO3, (NH4)6Mo7O24·4H2O.

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Esters or amides.

科学的研究の応用

6-(Nitroamino)-3-pyridinecarboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic or optical properties.

作用機序

The mechanism of action of 6-(Nitroamino)-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroamino group can participate in hydrogen bonding or electrostatic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues in the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

類似化合物との比較

Key Structural Analogs

The following table highlights structurally related 3-pyridinecarboxylic acid derivatives and their substituents:

Electronic and Acidity Effects

- Nitroamino (-NHNO₂) vs. Amino (-NH₂): The nitroamino group is strongly electron-withdrawing, reducing electron density on the pyridine ring. This increases the acidity of the carboxylic acid group (lower pKa) compared to the electron-donating -NH₂ substituent in 6-amino-3-pyridinecarboxylic acid .

- Nitroamino vs. Chloro (-Cl): While both are electron-withdrawing, -Cl is less polarizable, leading to weaker hydrogen-bonding capacity. Nitroamino derivatives may exhibit stronger intermolecular interactions (e.g., hydrogen bonds) critical for crystal packing or protein binding .

生物活性

6-(Nitroamino)-3-pyridinecarboxylic acid, also known as 6-nitramidopyridine-3-carboxylic acid, is a heterocyclic organic compound characterized by a pyridine ring with a nitroamino group at the 6-position and a carboxylic acid group at the 3-position. This structure imparts unique biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

- IUPAC Name: 6-nitramidopyridine-3-carboxylic acid

- Molecular Formula: C₆H₅N₃O₄

- CAS Number: 439681-56-8

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitroamino group can engage in hydrogen bonding and electrostatic interactions, while the carboxylic acid can form ionic bonds with positively charged residues in target proteins. These interactions can modulate the activity of enzymes or receptors, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study reported that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes its effects on different cancer cell lines:

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Caspase activation |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Induction of oxidative stress |

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load when treated with concentrations as low as 16 µg/mL, highlighting its potential as an alternative treatment option.

- Case Study on Anticancer Effects : A recent study focused on the effects of this compound on breast cancer cells. The findings indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with morphological changes consistent with apoptosis observed under microscopy.

Research Applications

The compound has diverse applications in scientific research:

- Medicinal Chemistry : It serves as a scaffold for synthesizing novel bioactive compounds.

- Pharmacology : Investigated for its role as an enzyme inhibitor or receptor antagonist.

- Agricultural Chemistry : Explored for potential use in developing new pesticides due to its biological activity against pests.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Nitroamino)-3-pyridinecarboxylic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nitration of a pyridine precursor followed by amidation or carboxylation. For analogs like 6-hydroxy-3-pyridinecarboxylic acid, hydrolysis of nitriles (e.g., pyridine-3-carbonitrile) under basic conditions is common . Optimize nitration steps using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize decomposition. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

- Key Considerations : Monitor reaction progress with TLC or HPLC. Yield depends on stoichiometry, temperature, and protecting group strategies for the nitroamino moiety.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., nitroamino at C6, carboxyl at C3) .

- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) .

- Mass spectrometry (ESI-MS) for molecular ion verification .

Q. What are the stability profiles of this compound under storage?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Store in airtight containers at 2–8°C, protected from light and moisture, as recommended for pyridinecarboxylic acid derivatives .

- Critical Observations : Nitro groups may hydrolyze under prolonged exposure to humidity; monitor for degradation products like 6-amino-3-pyridinecarboxylic acid.

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

- Methodology : Use DFT calculations (e.g., Gaussian 09) to predict electronic properties (HOMO-LUMO gaps) and docking simulations (AutoDock Vina) to assess binding affinity to biological targets (e.g., enzymes). Compare to structurally related compounds like 6-(4-chlorophenyl)oxazolo-pyridinecarboxylic acid .

- Validation : Correlate computational predictions with experimental IC₅₀ values from enzyme inhibition assays.

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be resolved?

- Methodology : Develop a UPLC-MS/MS method with deuterated internal standards to enhance selectivity. For separation, use a HILIC column (e.g., Waters ACQUITY) with mobile phases containing 0.1% formic acid .

- Troubleshooting : Address matrix effects (e.g., plasma proteins) via solid-phase extraction (C18 cartridges) .

Q. How do contradictory data on the reactivity of nitroamino groups in pyridine derivatives arise, and how should they be reconciled?

- Case Study : Conflicting reports on nitro group reduction (e.g., catalytic hydrogenation vs. Sn/HCl) may stem from competing side reactions (e.g., decarboxylation). Validate methods via controlled experiments with inline IR monitoring .

- Resolution : Cross-reference findings with analogs like 3-nitro-6-pyridinecarboxaldehyde, which exhibits similar reactivity patterns .

Q. What mechanistic insights explain the biological activity of this compound derivatives?

- Approach : Perform SAR studies by synthesizing analogs (e.g., varying substituents at C3 or C6) and testing against targets like kinases or GPCRs. For example, trifluoromethylpyridine derivatives show enhanced metabolic stability .

- Experimental Design : Use radiolabeled (¹⁴C) compounds to track biodistribution in vitro/in vivo .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., cooling rates during nitration) rigorously, as minor deviations can alter yields .

- Analytical Rigor : Validate HPLC methods per ICH guidelines, including LOD/LOQ determination .

- Data Transparency : Report conflicting results (e.g., unexpected byproducts) with proposed mechanistic explanations, referencing safety data sheets for hazard mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。